molecular formula C19H21NO4S2 B2468024 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione CAS No. 2034420-88-5

1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione

Cat. No. B2468024
CAS RN: 2034420-88-5
M. Wt: 391.5
InChI Key: NUMCITKQKPGROH-UHFFFAOYSA-N
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Description

1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione, also known as DTTB, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Arylazothiophene and Arylazopyrazole Derivatives: The starting 1-phenylbutane-1,3-dione has been used as a key intermediate for synthesizing new thiophene and pyrazole derivatives, evaluated for their antitumor activities (Fadda, Abdel‐Latif, & El-Mekawy, 2012).
  • Oxidative Cleavage of CC Triple Bond: Research on the oxidative mixtures of compounds like 1-phenylbut-1-yne has led to the identification of α-dicarbonyl compounds as intermediates in minor quantities (Rao & Pritzkow, 1987).
  • Synthesis of 1,3-Thiazepine Derivatives: The preparation of new thiazepine derivatives highlights the versatility of similar structures in synthesizing compounds with potential pharmacological and antiviral activities (Struga et al., 2009).

Biological Studies

  • Anticancer Activities: New compounds, including thiazole derivatives, have been synthesized and evaluated for their anticancer activities, showcasing the significance of such structures in developing potential cancer treatments (El-Naem et al., 2003).
  • Antibacterial and Antioxidant Properties: Metal(II) complexes derived from similar structures have been investigated for their antibacterial and antioxidant activities, indicating their potential in medical applications (Ejidike & Ajibade, 2015).

Material Science and Other Applications

  • Ferroelectric Properties: A chiral quinoxaline derivative exhibits intense blue emission and ferroelectric behavior, which could be relevant for materials science and optoelectronic applications (Chen et al., 2010).

properties

IUPAC Name

1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S2/c21-16(15-5-2-1-3-6-15)8-9-19(22)20-11-10-18(17-7-4-13-25-17)26(23,24)14-12-20/h1-7,13,18H,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMCITKQKPGROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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